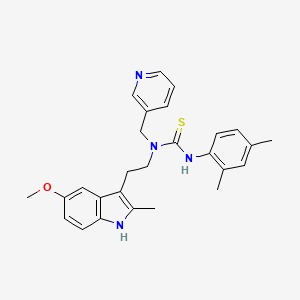

![molecular formula C22H20N4O4 B2572947 N-(4-咪唑并[1,2-a]嘧啶-2-基苯基)-3,4,5-三甲氧基苯甲酰胺 CAS No. 862811-25-4](/img/structure/B2572947.png)

N-(4-咪唑并[1,2-a]嘧啶-2-基苯基)-3,4,5-三甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Imidazo[1,2-a]pyrimidine derivatives have been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations . Another method involves a one-pot, multicomponent protocol for the synthesis of imidazo[1,2-a]pyrimidine-based pyran analogs .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives has been studied using density function theory (DFT) and molecular dynamic simulation (MD) . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been found to be effective inhibitors of mild steel corrosion in 1 mol L −1 HCl solution . The inhibitory performance was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), and electrochemical impedance spectroscopy (EIS) .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives can vary. For example, “N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide” is a solid with a molecular weight of 288.33 .

科学研究应用

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, such as the compound , have been used in the development of covalent anticancer agents. They have been utilized as the core backbone for the synthesis of novel KRAS G12C inhibitors, which have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Targeted Covalent Inhibitors

The success of targeted covalent inhibitors (TCIs) in treating cancers has spurred the search for novel scaffolds to install covalent warheads. Imidazo[1,2-a]pyridine has been utilized as a core backbone in this endeavor .

Scaffold Hopping Strategy

Imidazo[1,2-a]pyridine has been used in a scaffold hopping strategy, which is a method used in medicinal chemistry to discover new pharmaceuticals .

Visible Light-Photocatalysed Functionalization

Imidazo[1,2-a]pyridinone synthesis has been achieved through a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor .

Broad Substrate Scope

This novel protocol for imidazo[1,2-a]pyridinone synthesis features extremely mild conditions, broad substrate scope, and high reaction efficiency .

Treatment of Various Diseases

Some imidazo pyridinone compounds can be used as drugs to treat gastric ulcers, diabetes, and psychosis, especially in the treatment of tumors .

Inhibitory Activities

A series of new N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and their inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase were evaluated .

Radical Cascade Sequences

Great endeavors have been devoted to the exploration of efficient and practical strategies employing radical cascade sequences for ring-forming transformations that deliver targeted molecular assemblies .

安全和危害

未来方向

Imidazo[1,2-a]pyrimidine derivatives have significant potential in the field of medicinal chemistry due to their wide range of applications . They have been found to have several biological activities, with some remarkable clinical examples being fasiplon and divaplon . Therefore, the development of new synthetic strategies and drug development using these compounds is a promising area of future research .

属性

IUPAC Name |

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c1-28-18-11-15(12-19(29-2)20(18)30-3)21(27)24-16-7-5-14(6-8-16)17-13-26-10-4-9-23-22(26)25-17/h4-13H,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDKSVSRJSOCLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2572868.png)

![N-(4-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2572869.png)

![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2572873.png)

![4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine](/img/structure/B2572874.png)

![1,7-Dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B2572875.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone](/img/structure/B2572880.png)

![8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2572881.png)

![2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2572883.png)

![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2572886.png)

![1-((1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2572887.png)